Acetic acid;anthracene-1,10-diol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
88101-53-5 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
acetic acid;anthracene-1,10-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
InChI Key |
DTJRWXGBTILCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=C3C(=C2O)C=CC=C3O |
Origin of Product |
United States |
Nomenclature and Structural Considerations of Anthracene Diols and Diacetates
IUPAC Naming Conventions for Anthracene-1,10-diyl Diacetate and Related Compounds
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC nomenclature rules, esters are named by first identifying the alkyl group derived from the alcohol and then the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate". youtube.comchemistrysteps.comdocbrown.infolibretexts.org
In the case of the compound derived from anthracene-1,10-diol and acetic acid, the "alcohol" part is the anthracene-1,10-diol, and the "carboxylic acid" is acetic acid. When the diol is esterified, the anthracene (B1667546) moiety acts as the backbone. The diacetate is named by specifying the locants (positions) of the acetate (B1210297) groups on the anthracene ring system. Therefore, the correct IUPAC name is anthracene-1,10-diyl diacetate . The "diyl" indicates that the anthracene ring is connected at two points to the acetate groups.
Other related compounds follow similar naming conventions. For instance, if the acetate groups were at the 9 and 10 positions, the compound would be named anthracene-9,10-diyl diacetate. The parent diol, anthracene-1,10-diol, is named by adding the prefix "dihydroxy-" to the parent hydrocarbon, anthracene, with the numbers indicating the positions of the hydroxyl groups. nih.govwikipedia.org
Positional Isomerism in Anthracene Diols and Diacetates
Positional isomerism occurs when compounds have the same molecular formula and the same carbon skeleton but differ in the position of a functional group on that skeleton. studysmarter.co.uk In anthracene diols and their corresponding diacetates, the location of the two hydroxyl or acetate groups on the three-ring anthracene structure leads to several possible isomers, each with distinct properties.
The anthracene molecule has specific positions for substitution, commonly referred to by numbers. Monosubstitution can occur at the 1 (alpha), 2 (beta), or 9 (gamma) positions, leading to three possible products. csjmu.ac.in For disubstituted compounds like dihydroxyanthracene, numerous isomers are possible, including but not limited to 1,5-, 1,8-, 1,10-, and 9,10-dihydroxyanthracene.
The electronic and structural properties of these isomers can vary significantly. For example, the distance and orientation between the functional groups can influence intramolecular hydrogen bonding, solubility, and their potential use in materials science. nih.gov Research on anthracene-based systems has shown that positional isomerism can impact excited-state charge transfer dynamics, which is crucial for applications in organic electronics.
Below is a table comparing some positional isomers of dihydroxyanthracene.
| Compound Name | Molecular Formula | Position of -OH Groups |
| Anthracene-1,5-diol | C₁₄H₁₀O₂ | 1 and 5 |
| Anthracene-1,8-diol | C₁₄H₁₀O₂ | 1 and 8 |
| Anthracene-1,10-diol | C₁₄H₁₀O₂ | 1 and 10 |
| Anthracene-9,10-diol | C₁₄H₁₀O₂ | 9 and 10 |
Stereochemical Aspects of Dihydroanthracene Intermediates
The synthesis or metabolism of anthracene diols often involves dihydroanthracene intermediates, where one of the aromatic rings is partially saturated. The formation of these intermediates introduces stereochemical considerations, specifically the possibility of cis and trans isomers. worktribe.com
Dihydroanthracene diols are crucial metabolites of anthracene. Research has shown that the biological oxidation of anthracene can be highly stereospecific. For example, the oxidation of anthracene by certain bacteria has been found to produce (+)-1,2-dihydroanthracene-cis-1,2-diol, while mammalian systems can produce the corresponding trans-diol. rsc.orgnih.gov The absolute stereochemistry of these diols is critical as it can determine their biological activity.
Similarly, the oxidation of 9,10-dihydroanthracene (B76342) by naphthalene (B1677914) dioxygenase, an enzyme from Pseudomonas putida, results in the formation of (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with high stereospecificity. nih.gov The geometry of the 9,10-dihydroanthracene system itself leads to conformational isomers, and the introduction of substituents at the 9 and 10 positions can lead to stable cis and trans configurations of the resulting diols. worktribe.com These stereochemical details are vital for understanding the reaction mechanisms and for the targeted synthesis of specific isomers for research or industrial applications.
Chemical Reactivity and Mechanistic Investigations of Anthracene Diols and Diacetates
Reactivity of Hydroxyl Groups in Anthracene (B1667546) Diols
The hydroxyl (-OH) groups in anthracene diols, such as 1,10-dihydroxyanthracene, are the primary sites for a range of chemical transformations. Their reactivity is governed by both the nucleophilicity of the oxygen atom and the acidity of the hydrogen atom.
Key Research Findings:
Acidity and Nucleophilicity: The phenolic nature of the hydroxyl groups makes them weakly acidic. Their pKa values are influenced by the electronic effects of the fused aromatic system. The position of the hydroxyl groups is critical; for instance, the electronic environment of a 1,10-diol differs significantly from the more commonly studied 9,10-dihydroxyanthracene. The hydroxyl groups can be deprotonated by a suitable base to form the corresponding phenoxide ions, which are potent nucleophiles.
Esterification: The most characteristic reaction of the hydroxyl groups is esterification. They can react with acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form esters. The synthesis of 1,10-diacetoxyanthracene from 1,10-dihydroxyanthracene is a typical example of this transformation.
Electronic and Steric Effects: The orientation of hydroxyl groups (axial vs. equatorial in hydrogenated ring systems) can have a profound impact on their electronic effects and reactivity. researchgate.net While this is more directly applicable to non-aromatic or partially hydrogenated systems, the underlying principles of stereoelectronic effects are relevant. In the planar aromatic system of an anthracene diol, the reactivity can be influenced by intramolecular hydrogen bonding and steric hindrance from adjacent protons or substituents. researchgate.net Studies on various hydroxylated compounds show that steric hindrance can sometimes counteract purely electronic effects. researchgate.net
Reactions of Acetate (B1210297) Functionalities (e.g., Hydrolysis, Transesterification)
The acetate groups in anthracene diacetates, such as 1,10-diacetoxyanthracene, are subject to reactions typical of esters, primarily involving nucleophilic acyl substitution.
Key Research Findings:
Hydrolysis: The most fundamental reaction of the acetate functionality is hydrolysis, which involves the cleavage of the ester bond to regenerate the parent diol and acetic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the acetate group.
Transesterification: Anthracene diacetates can undergo transesterification in the presence of another alcohol and a catalyst (acid or base). This reaction exchanges the acetyl group for a different alkoxy group. For example, reacting 1,10-diacetoxyanthracene with a large excess of ethanol (B145695) under acidic conditions would lead to the formation of 1,10-diethoxyanthracene. Research on related dihydroanthracene systems has shown that acid-catalyzed transetherification of a dimethoxy derivative with various alcohols proceeds efficiently. nih.gov
Electrophilic and Nucleophilic Reactions of the Anthracene Core in Diacetates
The reactivity of the anthracene aromatic core itself is significantly modulated by the presence of substituents. Acetate groups (-OAc) are moderately deactivating, electron-withdrawing groups due to the electronegativity of the oxygen atoms and the resonance-withdrawing effect of the carbonyl group.
Key Research Findings:
Directing Effects: The acetate groups would direct incoming electrophiles to specific positions. As ortho, para-directors (due to the lone pairs on the ether-linked oxygen), the -OAc groups at C1 and C10 would activate the C2, C9, and C4 positions (ortho and para to C1) and the C9, C2, and C8 positions (ortho and para to C10). The ultimate site of substitution would depend on a complex interplay of these activating effects and the inherent reactivity of the different positions on the anthracene core. In some cases, strong electron-donating groups can override the natural preference for 9,10-substitution and direct reactions to the terminal rings. wikipedia.org Conversely, deactivating groups would be expected to reinforce the challenge of substituting the already less reactive terminal rings.
Cycloaddition Reactions (e.g., Diels-Alder, Photodimerization) of Anthracene Derivatives
One of the most characteristic reactions of the anthracene core is its participation in cycloaddition reactions, where the central ring acts as a diene.
Anthracene and its derivatives can undergo both thermal and photochemical cycloadditions, leading to a variety of adducts.
[4+2] Cycloaddition (Diels-Alder Reaction): Anthracene is a reactive diene in thermally induced Diels-Alder reactions. wikipedia.org It reacts with various dienophiles across the 9,10-positions to form bicyclic adducts. researchgate.netresearchgate.net The reaction's utility stems from its high reliability and stereoselectivity. researchgate.net The presence of substituents can influence the reaction rate and regioselectivity. For instance, the reaction of 9-anthracenemethanol (B72535) with certain dienophiles leads to the formation of specific regioisomeric adducts. researchgate.net While most examples involve the central ring, the reactivity of 1,10-disubstituted anthracenes in Diels-Alder reactions is less explored.
[4+4] Photocycloaddition (Photodimerization): Upon exposure to UV radiation, anthracene derivatives can undergo a [4+4] photocycloaddition reaction, where two anthracene molecules join at their respective 9,10-positions to form a dimer. researchgate.net This reaction is a cornerstone of stimuli-responsive materials. The dimerization can be reversed either by heating or by irradiation with shorter wavelength UV light. nih.gov
A key feature of anthracene cycloaddition products is their reversibility, which allows for the creation of dynamic materials that respond to external stimuli like heat and light.
Thermal and Photochemical Reversion: The covalent bonds formed in the cycloaddition adducts can be broken under specific conditions. Anthracene photodimers are known to dissociate back to their monomeric forms upon heating or irradiation with UVC light. nih.gov This reversible bond formation and breakage can be harnessed to create materials with tunable properties, such as self-healing polymers or molecular switches.
Stimuli-Responsive Materials: The reversible nature of anthracene cycloadditions has been exploited to develop a range of smart materials. For example, polymers incorporating anthracene units can be cross-linked upon irradiation with UVA light and then de-crosslinked (liquefied) by heating, with the process being fully reversible. nih.gov This behavior has been demonstrated in materials where an anthracene dimer acts as a thermally labile linker. nih.gov Similarly, light-induced dimerization has been used to create responsive hybrid rotaxanes, where the process is thermally reversible.
| Reaction Type | Stimulus for Forward Reaction | Stimulus for Reverse Reaction | Positions Involved |
| Diels-Alder | Heat | Heat (Retro-Diels-Alder) | 9, 10 |
| Photodimerization | UV Light (e.g., >300 nm) | Heat or UV Light (e.g., <300 nm) | 9, 10 |
Oxidative Coupling Reactions of Anthracene Hydroxy Derivatives
Hydroxy derivatives of anthracene can undergo oxidative coupling reactions, where two molecules are joined together through the formation of new carbon-carbon or carbon-oxygen bonds. This process is typically mediated by an oxidizing agent.
Key Research Findings:
Mechanism: The reaction generally proceeds through the oxidation of the phenol (B47542) or hydroquinone (B1673460) moiety. For instance, 9,10-dihydroxyanthracene can be oxidized to the corresponding 9,10-anthraquinone. In a coupling context, one-electron oxidation of a phenol generates a phenoxy radical. Two such radicals can then couple to form a new bond. This mechanism is common in the biosynthesis and synthetic preparation of lignans (B1203133) and other natural products from phenolic precursors. orientjchem.org
Types of Coupling: Depending on the reaction conditions and the specific structure of the anthracene diol, various coupling products are possible. Radical-radical coupling can lead to C-C bonds (e.g., 5-5' coupling) or C-O-C ether linkages (e.g., 4-O-8' coupling), forming dimeric structures. orientjchem.org
Reaction Conditions: Oxidative coupling can be achieved using various reagents, including metal-based oxidants (like FeCl₃), high-valent iodine compounds, or enzymatic systems (e.g., horseradish peroxidase). orientjchem.org Photocatalysis has also emerged as a method where a photocatalyst, upon excitation, can initiate the oxidation process, leading to radical formation and subsequent coupling. orientjchem.org While specific examples for 1,10-dihydroxyanthracene are not prevalent in the literature, the principles derived from studies on hydroquinones and other phenols are directly applicable.
Reactions with Phosphorous Acid Triamides
The reaction of anthracene diols with phosphorous acid triamides presents a pathway to phosphorus-containing anthracene derivatives. Research in this area has demonstrated the successful phosphorylation of multi-hydroxylated anthracenes.
Detailed research findings indicate that the reaction of 1,4,9,10-tetrahydroxyanthracene with phosphorous amides, such as phosphorous hexaalkyltriamides, leads to the formation of biscyclophosphites. beilstein-journals.org Specifically, the reaction proceeds by treating the tetrahydroxyanthracene with the phosphorous amide, resulting in the formation of cyclic phosphite (B83602) esters. These reactions are typically carried out in the presence of triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride that is formed during the reaction when using acid chlorides. beilstein-journals.org The resulting biscyclophosphite products are often obtained in high yields, ranging from 50% to 70%. beilstein-journals.org
For instance, the reaction of 1,4,9,10-tetrahydroxyanthracene with phosphorous amides yields biscyclophosphites XCII. A similar reaction with the corresponding acid chlorides in the presence of triethylamine affords biscyclophosphites XCIII. beilstein-journals.org
Table 1: Reaction of 1,4,9,10-Tetrahydroxyanthracene with Phosphorous Amides and Chlorides
| Reactant 1 | Reactant 2 | Product | Yield (%) |
|---|---|---|---|
| 1,4,9,10-Tetrahydroxyanthracene | Phosphorous Amides | Biscyclophosphite (XCII) | 50-70 |
| 1,4,9,10-Tetrahydroxyanthracene | Phosphorous Chlorides / Triethylamine | Biscyclophosphite (XCIII) | 50-70 |
Data sourced from Slitikov et al., 2010. beilstein-journals.org
These findings underscore the utility of phosphorous acid triamides and related reagents in the synthesis of complex phosphorus-containing polycyclic aromatic hydrocarbons.
Solvolysis Mechanisms in Anthracene-Based Systems
The solvolysis of anthracene-based systems, such as anthracene diacetates, is significantly influenced by the participation of the anthracene π-electron system. While direct solvolysis data for anthracene-1,10-diol diacetate is not extensively documented, the well-studied behavior of related 9-anthrylmethyl derivatives provides a strong basis for understanding the operative mechanisms.
The solvolysis of substrates bearing an anthracene moiety often proceeds via an SN1-type mechanism, characterized by the formation of a carbocationic intermediate. The rate of these reactions is notably accelerated due to the phenomenon of neighboring group participation (NGP), also referred to as anchimeric assistance. wikipedia.org In this mechanism, the π-electrons of the anthracene ring system act as an internal nucleophile, assisting in the departure of the leaving group and stabilizing the resulting carbocation. wikipedia.orgyoutube.com
This participation leads to the formation of a bridged, non-classical carbocation known as a phenonium ion, where the positive charge is delocalized over the anthracene system. wikipedia.org The formation of this stabilized intermediate lowers the activation energy of the reaction, resulting in a significant rate enhancement compared to systems where such participation is absent.
The extent of rate acceleration is dramatic, as illustrated by comparing the solvolysis rates of systems with and without participating groups. For example, an unsaturated tosylate with a participating π-system can react up to 10¹¹ times faster than its saturated counterpart. wikipedia.org
Table 2: Relative Solvolysis Rates Illustrating Neighboring Group Participation
| Substrate | Relative Rate of Solvolysis | Key Feature |
|---|---|---|
| Saturated Tosylate | 1 | No participating group |
| Unsaturated Tosylate (with remote π-bond) | 95 | Neighboring π-bond participation |
| Unsaturated Tosylate (optimally positioned π-bond) | 10¹¹ | Strong neighboring group participation |
Illustrative data based on principles of neighboring group participation. wikipedia.orgyoutube.com
In the context of an acetic acid;anthracene-1,10-diol system (specifically, the diacetate), the solvolysis of the acetate groups would be expected to be greatly facilitated by the anthracene nucleus. The departure of an acetate leaving group would be assisted by the π-electrons of the anthracene rings, leading to a stabilized carbocationic intermediate. The subsequent attack by a solvent molecule (e.g., acetic acid in acetolysis, or water in hydrolysis) would then lead to the final product. The stereochemical outcome of such reactions is often retention of configuration, resulting from a double inversion process: the first inversion occurs during the formation of the bridged intermediate, and the second occurs upon attack by the external nucleophile. nih.govlibretexts.org
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis of Anthracene-1,10-diyl Diacetate and Analogs
Spectroscopic techniques are indispensable tools for elucidating the structure and properties of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the connectivity of atoms, Mass Spectrometry (MS) provides the molecular formula, Infrared (IR) spectroscopy identifies functional groups, and UV-Visible and fluorescence spectroscopy probe the electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of molecules in solution. For anthracene-1,10-diyl diacetate and its analogs, ¹H and ¹³C NMR spectra provide key information about the arrangement of protons and carbon atoms in the molecule.
In the ¹H NMR spectrum of anthracene (B1667546) derivatives, the aromatic protons typically appear as multiplets in the downfield region, characteristic of their chemical environment. For instance, in some 9,10-dioxa-1,2-diaza-anthracene derivatives, proton signals have been observed at specific chemical shifts (δH) that confirm their substitution pattern. nih.gov The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., doublet, triplet) reveal the neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of the carbon atoms. In a difluorinated 9,10-dioxa-1,2-diaza-anthracene analog, the carbon signals (δC) were assigned to their respective positions in the molecule, including those coupled to fluorine. nih.gov The chemical shifts of the carbonyl carbons in the acetate (B1210297) groups of anthracene-1,10-diyl diacetate are expected to appear in the typical range for ester carbonyls.
Table 1: Representative ¹H and ¹³C NMR Data for a 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene derivative nih.gov
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |
| ¹H | 6.80 | d, ³JHH = 7.7 Hz |
| 7.09 | t, ³JHH = 7.7 Hz | |
| 7.23 | t, ³JHH = 7.7 Hz | |
| ¹³C | 116.4 | s |
| 124.9 | s | |
| 129.7 | s | |
| 137.2 | dd, ²JCF = 20.6 Hz, ³JCF = 12.9 Hz | |
| 155.2 | s | |
| 160.1 | dd, ¹JCF = 251.2 Hz, ⁴JCF = 6.8 Hz | |
| ¹⁹F | -88.2 | s |
| Solvent: CDCl₃ |
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For anthracene-1,10-diyl diacetate, with a molecular formula of C₁₈H₁₆O₄, high-resolution mass spectrometry (HRMS) can confirm its exact mass. ontosight.ai
In the mass spectrum of a related 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene, the protonated molecular ion ([MH]⁺) was observed at an m/z of 301, which corresponds to the molecular formula C₁₆H₁₀F₂N₂O₂. nih.gov For deuterated anthracene (Anthracene-d10), the molecular weight is 188.2908. nist.gov Such data is pivotal for confirming the identity of newly synthesized compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of anthracene-1,10-diyl diacetate, characteristic absorption bands for the ester functional groups are expected. These include a strong stretching vibration for the carbonyl group (C=O) typically in the range of 1735-1750 cm⁻¹, and C-O stretching vibrations.
The IR spectrum of the parent compound, anthracene, shows characteristic peaks for C-H stretching of the aromatic rings. nist.govchemicalbook.com The analysis of anthracene derivatives by Fourier-Transform Infrared (FTIR) spectroscopy is a common practice to confirm structural modifications. mdpi.com
UV-Visible and fluorescence spectroscopy provide valuable information about the electronic transitions and photophysical properties of anthracene derivatives. The anthracene core is known for its characteristic UV absorption and fluorescence emission. ontosight.ai
The UV-Vis spectrum of anthracene typically displays well-resolved vibronic bands. Substituents on the anthracene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. For instance, silyl (B83357) groups at the 9 and 10 positions of anthracene cause a significant red shift in the absorption maximum. nih.gov
Anthracene and its derivatives are often highly fluorescent. The fluorescence quantum yield of 9,10-disilylanthracenes has been found to be significantly higher than that of unsubstituted anthracene. nih.gov The emission spectrum can also be influenced by the substituents, with some derivatives showing a loss of the fine vibronic structure observed in the parent anthracene. beilstein-journals.org
Table 2: Photophysical Data for Anthracene and a Silyl-Substituted Analog nih.gov
| Compound | Absorption λₘₐₓ (nm) | ε (mol⁻¹ L cm⁻¹) | Fluorescence λₘₐₓ (nm) | Quantum Yield (Φf) |
| Anthracene | 374 | 8000 | 370-520 | 0.32 (RT), 0.34 (77K) |
| 9,10-bis(diisopropylsilyl)anthracene | 399 | 14200 | 400-570 | 0.90 (RT), 0.98 (77K) |
| RT = Room Temperature |
X-ray Crystallography for Solid-State Structure Determinationchemicalbook.commdpi.com
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For an analog, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, single-crystal X-ray diffraction analysis revealed a triclinic crystal system. nih.gov The study showed that the anthraquinone (B42736) ring system is nearly planar and that the acetate groups are located on the same side of the ring plane. The crystal structure is stabilized by π–π stacking interactions between adjacent molecules and weak C—H⋯O hydrogen bonds. nih.gov Such detailed structural information is vital for understanding intermolecular interactions and solid-state properties.
Table 3: Crystal Data for 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂O₆ |
| Molecular Weight | 324.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.208 (7) |
| b (Å) | 9.730 (8) |
| c (Å) | 9.902 (8) |
| α (°) | 73.257 (16) |
| β (°) | 79.986 (14) |
| γ (°) | 80.770 (14) |
| Volume (ų) | 740.7 (10) |
| Z | 2 |
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to complement experimental data and to predict the properties of molecules. mdpi.com Theoretical calculations can provide insights into molecular geometries, electronic structures, and spectroscopic properties.
For anthracene derivatives, DFT calculations have been used to study their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that influences the electronic and optical properties of the molecule. beilstein-journals.org Computational methods can also be used to predict NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra.
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.netresearchgate.net For acetic acid;anthracene-1,10-diol, DFT calculations would provide insights into its geometry, stability, and electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for Acetic Acid; Anthracene-1,10-diol
| Parameter | Hypothetical Value | Significance |
| Total Energy | -955.123 Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | 3.45 Debye | Reflects the asymmetry of charge distribution. |
| Polarizability | 45.6 x 10⁻²⁴ cm³ | Measures the deformability of the electron cloud. |
| C-C Bond Lengths (Anthracene Core) | 1.39 - 1.43 Å | Indicates the degree of electron delocalization. |
| C=O Bond Length (Acetic Acid) | 1.21 Å | Characteristic of a carbonyl double bond. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface indicate varying electrostatic potential values.
For this compound, the MEP analysis would likely show:
Negative Potential (Red/Yellow): Regions with a high electron density, such as around the oxygen atoms of the carbonyl and hydroxyl groups. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): Regions with a low electron density, typically around the hydrogen atoms of the hydroxyl group and the anthracene core. These areas are prone to nucleophilic attack.
Neutral Potential (Green): Areas with a balanced electrostatic potential.
The MEP map would be instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with other chemical species. researchgate.net The shape and size of the molecule can also be inferred from the MEP surface. nih.gov
Table 2: Hypothetical MEP Data for Acetic Acid; Anthracene-1,10-diol
| Region of Molecule | Hypothetical MEP Value (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -45.8 | Strong electrophilic site |
| Hydroxyl Oxygen | -38.2 | Electrophilic site |
| Hydroxyl Hydrogen | +50.5 | Strong nucleophilic site |
| Anthracene Ring (π-system) | -15.3 | Susceptible to electrophilic attack |
Note: The data in this table is hypothetical and for illustrative purposes only.
Frontier Molecular Orbital (FMO) Analysis and Photoinduced Electron Transfer
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and its potential for photoinduced electron transfer (PET). researchgate.netyoutube.com
For this compound, the FMO analysis would involve:
HOMO: The distribution of the HOMO would likely be concentrated on the electron-rich anthracene core, indicating its role as the primary electron donor in a chemical reaction.
LUMO: The LUMO would likely be distributed over the anthracene ring and potentially the carbonyl group of the acetic acid moiety, signifying its capacity to accept electrons.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, making it more reactive and a better candidate for photoinduced electron transfer processes. nih.gov
In the context of PET, if this compound were part of a donor-acceptor system, the relative energy levels of its frontier orbitals compared to the other molecule would determine the feasibility and direction of electron transfer upon photoexcitation. rsc.orgresearchgate.netrsc.org For example, if paired with a suitable acceptor, photoexcitation could lead to the transfer of an electron from the HOMO of the excited anthracene derivative to the LUMO of the acceptor. bohrium.commdpi.com
Table 3: Hypothetical FMO Data for Acetic Acid; Anthracene-1,10-diol
| Molecular Orbital | Hypothetical Energy (eV) | Significance |
| HOMO | -5.89 | Electron-donating ability |
| LUMO | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.64 | Chemical reactivity and electronic transitions |
Note: The data in this table is hypothetical and for illustrative purposes only.
Excited State Dynamics and Quenching Mechanisms for Anthracene Derivatives
The excited-state dynamics of anthracene derivatives are of great interest due to their applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comresearchgate.net Upon absorption of light, an anthracene derivative is promoted to an excited electronic state. The molecule can then return to the ground state through several pathways, including fluorescence (emission of light) or non-radiative decay.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro For anthracene derivatives, common quenching mechanisms include:
Static Quenching: Formation of a non-fluorescent complex between the fluorophore (the anthracene derivative) and a quencher molecule in the ground state. mdpi.comchalcogen.ro
Dynamic (Collisional) Quenching: Deactivation of the excited fluorophore upon collision with a quencher molecule. chalcogen.roacs.org This can occur through mechanisms like photoinduced electron transfer.
Aggregation-Induced Quenching (AIQ): In the solid state or at high concentrations, anthracene derivatives can form aggregates (like excimers) that have lower fluorescence quantum yields compared to the individual molecules. rsc.org
Photodimerization: Upon exposure to UV light, anthracene derivatives can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer. mdpi.com
The study of excited-state dynamics involves techniques like time-resolved fluorescence spectroscopy to measure fluorescence lifetimes. The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro Understanding these quenching mechanisms is crucial for designing fluorescent materials with desired properties. rsc.orgcapes.gov.br
Table 4: Hypothetical Excited State and Quenching Parameters for an Anthracene Derivative
| Parameter | Hypothetical Value | Description |
| Fluorescence Quantum Yield (ΦF) | 0.85 (in dilute solution) | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ₀) | 10.2 ns (in absence of quencher) | Average time the molecule spends in the excited state. |
| Bimolecular Quenching Constant (kq) | 2.1 x 10¹⁰ M⁻¹s⁻¹ | Rate constant for the collisional quenching process. |
| Stern-Volmer Constant (KSV) | 150 M⁻¹ | A measure of the efficiency of quenching. |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical anthracene derivative.
Applications in Materials Science and Chemical Sensing
Integration into Stimuli-Responsive Polymer Systems and Dynamic Covalent Networks
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external triggers. sc.edu The incorporation of anthracene (B1667546) derivatives into polymer chains is a key strategy for creating materials that respond to light, a clean and remotely applicable stimulus. For instance, diblock copolymers containing dialkoxyanthracene units have been synthesized. These polymers can self-assemble into micelles in aqueous solutions. Upon exposure to visible light in the presence of a sensitizer, the anthracene moiety is cleaved, leading to the disassembly of the micellar structures. This photo-triggered disintegration showcases the potential for controlled release of encapsulated guest molecules.
Dynamic covalent networks (DCNs) are a class of polymers that possess reversible covalent bonds, allowing them to be reprocessed and recycled, similar to thermoplastics, while maintaining the robustness of thermosets. tue.nl The reversible nature of these bonds can be triggered by external stimuli. While specific examples detailing the integration of anthracene-1,10-diol into DCNs are not prevalent, the general principle involves using monomers with reversible linkages. The Diels-Alder reaction, a classic example of a reversible covalent reaction, is a common strategy in the formation of DCNs. Anthracene and its derivatives are well-known participants in Diels-Alder reactions, suggesting the potential for anthracene-1,10-diol to be functionalized with dienophiles or dienes to create dynamic polymer networks.
Role in Organic Light-Emitting Diodes (OLEDs) and Photonic Devices
Anthracene derivatives are fundamental to the advancement of Organic Light-Emitting Diode (OLED) technology, particularly for producing efficient blue light emitters. researchgate.net The performance of OLEDs relies heavily on the properties of the materials used in their various layers, including the emissive layer and charge-transporting layers.
Derivatives of anthracene are frequently employed as the emissive material in OLEDs due to their high photoluminescence quantum yields. For instance, novel symmetrical anthracene derivatives featuring bulky substituents connected to the anthracene core via an ethynyl (B1212043) bridge have been synthesized. These bulky groups help to prevent intermolecular interactions that can lead to fluorescence quenching in the solid state, a common issue in OLED devices. Such materials have demonstrated excellent thermal stability and high quantum yields, leading to the fabrication of OLEDs that emit yellowish-orange light. researchgate.net
Furthermore, the strategic engineering of anthracene-based molecules, by attaching both electron-donating and electron-withdrawing groups, allows for the tuning of their electronic and optical properties. This approach has led to the development of highly efficient deep-blue fluorescent OLEDs. researchgate.net While research has heavily focused on 9,10-disubstituted anthracenes, the principles of molecular design can be extended to other isomers, including those derived from anthracene-1,10-diol, to explore new high-performance materials for OLED applications.
Development of Fluorescent Sensors and Probes based on Anthracene Scaffolds
The inherent fluorescence of the anthracene core makes it an excellent platform for the development of chemical sensors. These sensors typically operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding with a specific analyte. The design of such probes involves coupling the anthracene fluorophore with a receptor unit that selectively interacts with the target molecule or ion.
For example, an anthracene-based chalcone (B49325) has been synthesized and shown to exhibit aggregation-induced emission. This property was harnessed to create a fluorescent sensor for the detection of nitroaromatic compounds, such as picric acid, in an aqueous medium through a fluorescence quenching ("turn-off") mechanism. nih.gov The sensitivity and selectivity of these sensors are critical, and research has demonstrated the ability to detect analytes at micromolar concentrations.
In another approach, a fluorescent probe based on an anthracene platform with two dithiocarbamate (B8719985) groups was designed for the selective detection of mercury ions (Hg²⁺). The interaction with Hg²⁺ led to a significant enhancement of fluorescence ("turn-on" response), attributed to the suppression of a photoinduced electron transfer (PET) process. researchgate.net These examples highlight the versatility of the anthracene scaffold in creating highly sensitive and selective fluorescent probes for various analytes.
Utilization as Building Blocks for Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Anthracene derivatives are valuable components in this field due to their rigid, planar structure and their ability to engage in π-π stacking interactions.
Anthracenemethyl glycosides, for instance, have been shown to self-assemble in aqueous solutions to form chiral supramolecular structures. nih.gov The chirality of the resulting assembly is dictated by the configuration of the sugar moiety attached to the anthracene core. These self-assembled structures can also undergo photochemical reactions, such as [4π + 4π] cycloaddition, demonstrating their potential as dynamic, functional materials. nih.gov
The principles of molecular self-assembly are fundamental to creating ordered one-dimensional nanostructures with potential applications in electronics and biology. nih.gov The ability to control the size, shape, and internal structure of these nanoscale objects through the careful design of the molecular components is a key area of research. The rigid nature of the anthracene core makes it an ideal building block for constructing such well-defined supramolecular architectures. nih.gov
Precursors for Dyes and Pigments
The extended π-conjugated system of anthracene and its derivatives is responsible for their characteristic light absorption and emission properties, making them suitable as precursors for dyes and pigments. The functionalization of the anthracene core allows for the tuning of its color and other properties.
A key reaction in this context is the oxidation of anthracene to form anthraquinone (B42736), a foundational molecule for a vast array of dyes. This oxidation can be carried out using various oxidizing agents in a solvent such as glacial acetic acid. google.com For example, a patent describes the uncatalyzed oxidation of anthracene to 9,10-anthraquinone using molecular oxygen at elevated temperature and pressure in a medium of acetic acid or an acetic acid/acetic anhydride (B1165640) mixture. google.com
Furthermore, the nitration of anthracene, which can also be performed in acetic acid, provides a route to nitroanthracene derivatives. orgsyn.org These nitro compounds can then be further functionalized to produce a variety of dyes. While many synthetic routes focus on the reactivity at the 9 and 10 positions of anthracene, the principles of aromatic substitution can be applied to synthesize a wide range of colored compounds from different anthracene isomers.
Analytical Derivatization Methodologies for Anthracene Derivatives
Enhancement of Detectability and Chromatographic Behavior through Derivatization
Derivatization is a chemical modification process used to convert an analyte into a product, or derivative, with properties better suited for a given analytical method. researchgate.netactascientific.com For anthracene (B1667546) derivatives, particularly those with polar functional groups like the hydroxyl groups (-OH) in anthracene-1,10-diol, derivatization is often essential. researchgate.net Compounds with active hydrogens, such as those in hydroxyl and carboxylic acid groups, tend to form intermolecular hydrogen bonds, which decreases their volatility and can lead to poor chromatographic performance, such as peak tailing, due to interactions with the chromatographic system. researchgate.netyoutube.com
The primary goals of derivatizing anthracene derivatives are:
To Increase Volatility : For Gas Chromatography (GC), analytes must be volatile and thermally stable. Derivatization masks polar functional groups, reducing hydrogen bonding and increasing volatility, which allows the compound to be analyzed at lower temperatures without decomposition. researchgate.netresearchgate.net
To Improve Chromatographic Behavior : By converting polar analytes into less polar derivatives, their interaction with active sites in the GC column is minimized. This results in more symmetrical peak shapes and improved separation efficiency (resolution). researchgate.netyoutube.com
To Enhance Detectability : For Liquid Chromatography (LC), derivatization can introduce chemical moieties (chromophores or fluorophores) that strongly absorb UV-Visible light or fluoresce, significantly improving detection sensitivity and selectivity, especially for analytes that lack these properties natively. libretexts.orgunco.edunih.gov
By modifying the chemical structure, derivatization enables the analysis of compounds that would otherwise be difficult or impossible to measure accurately. researchgate.netslideshare.net
Derivatization Strategies for Gas Chromatography (GC) Applications
For GC analysis, derivatization is a procedural technique that modifies an analyte's functionality to enable chromatographic separation. researchgate.net The three most common strategies for compounds containing hydroxyl groups, such as anthracene-1,10-diol, are acylation, silylation, and alkylation. libretexts.orgresearchgate.net
Acylation Methods for Hydroxyl Groups
Acylation involves the reaction of an analyte's active hydrogen, such as that in a hydroxyl group, with an acylating agent to form an ester, thioester, or amide. researchgate.net For hydroxylated anthracene derivatives, this process converts the polar -OH groups into less polar ester groups, thereby increasing volatility and reducing the potential for adsorption on the GC column. researchgate.net
Common acylating reagents include anhydrides like acetic anhydride (B1165640) and halogenated anhydrides such as trifluoroacetic anhydride (TFAA). libretexts.orgresearchgate.net The resulting acylated derivatives are generally more stable than their silylated counterparts. libretexts.org For example, trifluoroacetylated derivatives not only improve volatility but can also enhance detectability with an electron capture detector (ECD) due to the presence of fluorine atoms. researchgate.net
| Acylating Reagent | Abbreviation | Target Functional Group | Key Advantage |
|---|---|---|---|
| Acetic Anhydride | AA | Hydroxyls, Amines | Forms stable ester derivatives. libretexts.org |
| Trifluoroacetic Anhydride | TFAA | Hydroxyls, Amines | Creates highly volatile derivatives, enhances ECD response. researchgate.net |
| Pentafluoropropionic Anhydride | PFPA | Hydroxyls, Amines | Similar to TFAA, provides excellent volatility and ECD sensitivity. gcms.cz |
| Heptafluorobutyric Anhydride | HFBA | Hydroxyls, Amines | Forms stable derivatives with strong ECD response. gcms.cz |
Silylation and Alkylation Techniques
Silylation is the most widely used derivatization technique in GC analysis. researchgate.net It involves replacing the active hydrogen of a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This process dramatically reduces the polarity of the analyte and inhibits hydrogen bonding, making compounds like anthracene-1,10-diol sufficiently volatile and thermally stable for GC analysis. researchgate.netresearchgate.net The resulting silyl ethers also tend to produce characteristic fragments in mass spectrometry, aiding in structural identification. libretexts.org
Alkylation is another key technique where an alkyl group is introduced to replace an active hydrogen. researchgate.net The most common application for hydroxyl groups is the formation of ethers, although for carboxylic acids, the formation of esters is predominant. libretexts.org Alkylating reagents can add aliphatic or benzyl (B1604629) groups, leading to derivatives that are less polar, more volatile, and generally more stable than their corresponding silyl derivatives. libretexts.orgnih.gov Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to derivatize hydroxyl groups, adding a halogenated group that significantly enhances the response of an electron capture detector. researchgate.netlibretexts.org
| Derivatization Type | Common Reagent(s) | Derivative Formed | Primary Benefit for Hydroxyl Groups |
|---|---|---|---|
| Silylation | BSTFA, MSTFA, TMCS | Silyl Ether | Most common method; greatly increases volatility. researchgate.netresearchgate.net |
| Alkylation (Esterification) | Alkyl Chloroformates (e.g., MCF) | Ester/Carbonate | Forms stable derivatives with good chromatographic properties. nih.gov |
| Alkylation (Halogenated) | Pentafluorobenzyl Bromide (PFB-Br) | PFB-Ether | Excellent for enhancing ECD sensitivity. researchgate.netlibretexts.org |
Derivatization in Liquid Chromatography (LC)
In liquid chromatography, derivatization is employed not to increase volatility but to enhance detectability and, in some cases, to improve retention and separation on reversed-phase columns. libretexts.orgnih.gov For anthracene derivatives, this is particularly useful when analyzing at trace levels or when using detectors like UV-Visible or fluorescence detectors.
Pre-column and Post-column Derivatization
LC derivatization can be performed either before the sample is injected into the column (pre-column) or after the analytes have been separated by the column but before they reach the detector (post-column). academicjournals.orgactascientific.com
Pre-column Derivatization : In this approach, the analyte is reacted with the derivatizing reagent before injection. actascientific.com This method is widely used and has the advantage that excess reagent and by-products can often be removed before analysis, preventing interference with the chromatogram. academicjournals.org However, it requires the derivative to be stable throughout the chromatographic run and may sometimes result in multiple derivative products, complicating the analysis. actascientific.com
Post-column Derivatization (PCD) : Here, the derivatization reaction occurs in a reactor placed between the column and the detector. actascientific.com Its main advantage is that the separation is performed on the original, unmodified analyte, thus avoiding issues of multiple derivative formation or derivative instability on the column. actascientific.com The reaction does not need to go to completion, as long as it is reproducible. However, it requires specialized equipment (a pump for the reagent and a reaction coil) and the reaction must be rapid. nih.govactascientific.com
| Technique | Advantages | Disadvantages |
|---|---|---|
| Pre-column Derivatization | - No special equipment needed.
| - Derivative must be stable.
|
| Post-column Derivatization | - Original analyte is separated.
| - Requires extra hardware (pump, reactor).
|
Introduction of Chromophores and Fluorophores for Enhanced Detection
A primary reason for derivatization in LC is to attach a molecular "tag" to the analyte that imparts strong UV-Visible absorbance (a chromophore) or fluorescence (a fluorophore). libretexts.org This is crucial for analytes that have poor detection characteristics at the desired wavelengths. While the anthracene core itself is fluorescent, derivatization can be used to shift or enhance this property or to tag other molecules with the anthracene structure. researchgate.netmdpi.com
For instance, reagents containing the anthracene moiety are used to derivatize compounds that are otherwise difficult to detect. Anthracene-based reagents can react with specific functional groups, such as the hydroxyl groups in anthracene-1,10-diol, to form a highly fluorescent derivative.
Key examples include:
Anthracene-1-carbonyl azide : This reagent reacts with primary and secondary alcohols to form highly fluorescent urethanes, enabling detection at femtomole levels. nih.gov
9-Chloromethylanthracene : Used as a fluorescent labeling reagent for carboxylic acids and potentially for alcohols, it creates derivatives that can be sensitively detected by fluorescence. nih.govoup.com
Anthracene-9-carbonyl chloride : This reagent is used to derivatize alcohols, such as diethylene glycol, creating esters that can be detected by HPLC. nih.gov
This strategy of introducing a fluorescent tag is a powerful tool for the trace-level analysis of anthracene derivatives and other compounds in complex matrices. nih.gov
| Reagent | Target Functional Group | Detection Principle | Reference |
|---|---|---|---|
| Anthracene-1-carbonyl azide | Alcohols (Primary/Secondary) | Fluorescence | nih.gov |
| 9-Chloromethylanthracene | Carboxylic Acids, Alcohols | Fluorescence | nih.govoup.com |
| Anthracene-9-carbonyl chloride | Alcohols | UV / Fluorescence | nih.gov |
| 9,10-Dimethoxy-2-Anthracene Sulfonate (DMAS) | Amines | Fluorescence (Ion-Pairing) | libretexts.org |
Theoretical Studies on Reactivity and Chemical Transformation Pathways of Polycyclic Aromatic Diol Derivatives
Theoretical Assessment of Reactivity Profiles in Polycyclic Aromatic Systems
Computational quantum chemistry methods are instrumental in predicting the reactivity of PAHs. nih.gov By modeling electronic structure and energy landscapes, these methods can identify the most likely sites for chemical reactions and explain the observed regioselectivity and stereoselectivity in their transformations. nih.govresearchgate.net
The metabolic activation of PAH dihydrodiols often proceeds through the formation of a highly reactive diol epoxide. The first step in the reaction of a diol epoxide is typically protonation of the epoxide oxygen, which creates a good leaving group and initiates ring-opening. rsc.orglibretexts.org Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the reactivity of these diol epoxides is strongly correlated with two key factors: the proton affinity of the epoxide oxygen and the thermodynamic stability of the resulting carbocation intermediate. rsc.org
The stability of the carbocation intermediates formed during the ring-opening of PAH diol epoxides is intrinsically linked to the delocalization of the positive charge throughout the polycyclic system. rsc.org In the transition state leading to the carbocation, the aromatic character of the various rings within the PAH structure can change significantly. Computational methods allow for the quantification of this aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.govacs.org
HOMA is a geometry-based index where a value of 1 represents a fully aromatic system like benzene (B151609), and lower values indicate reduced aromaticity. nih.gov NICS values, which are based on magnetic shielding computed at the center of a ring, provide insight into local aromaticity; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. acs.org
Studies on protonated diol epoxides show that the resulting carbocations are stabilized by retaining a high degree of aromaticity in the remaining rings of the structure. rsc.org For instance, the "anthracene problem" refers to the observation that while the central ring of anthracene (B1667546) is the most reactive, some calculations predict it to be more aromatic than the outer rings. acs.org This highlights the complexity of correlating ground-state aromaticity with reactivity. Examining the aromaticity of the transition states and intermediates, rather than just the ground state, provides a more accurate picture of reaction pathways. acs.org
| Ring | State | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |
|---|---|---|---|---|
| Outer Ring | Ground State (S0) | ~0.95 | Highly Negative | Aromatic |
| Central Ring | Ground State (S0) | ~0.80 | Negative | Aromatic |
| Outer Ring | Excited State (S1) | N/A | Positive | Antiaromatic |
| Central Ring | Excited State (S1) | N/A | Negative | Aromatic |
Note: HOMA and NICS values are illustrative, based on trends reported in computational studies of anthracene and its derivatives. researchgate.netacs.org Actual values depend on the specific derivative and computational method.
Predicting the site of reaction, or chemoselectivity, is a primary goal of computational studies on PAH reactivity. nih.gov DFT calculations are widely used to determine the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov Various theoretical descriptors can be employed, including analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and condensed Fukui functions. nih.govresearchgate.net
For electrophilic reactions, which are characteristic of the metabolic activation of PAHs, sites with higher electron density are generally favored. researchgate.net The condensed Fukui function (CFF) has proven to be a particularly effective tool for predicting the reactive sites of PAHs in both particle and gas phases. nih.gov For anthracene derivatives, computational models can predict whether reactions will occur on the central ring (e.g., positions 9 and 10) or the outer rings (e.g., positions 1, 2, 3, and 4). The presence and position of hydroxyl groups, as in anthracene-1,10-diol, significantly influence the electron distribution and, consequently, the predicted reactive sites. nih.gov These predictive models are crucial for anticipating the formation of specific metabolites and understanding the mechanisms of toxicity and carcinogenesis. chemrxiv.orgrsc.org
Investigations into Epoxide Formation and Ring-Opening Mechanisms in Anthracene Diol Analogs
The "diol epoxide" pathway is a major route for the metabolic activation of many PAHs. nih.govnih.gov This pathway involves the initial enzymatic oxidation of the PAH to an arene oxide, followed by enzymatic hydration by epoxide hydrolase to form a trans-dihydrodiol. nih.gov This dihydrodiol can then be subjected to a second oxidation reaction, catalyzed by cytochrome P450 enzymes, to form a diol epoxide. nih.gov
The crucial step for toxicity is the subsequent ring-opening of this diol epoxide. This reaction is often acid-catalyzed, where protonation of the epoxide oxygen facilitates nucleophilic attack. libretexts.orgyoutube.comkhanacademy.org The nucleophile is typically water in a biological system, but can also be a nucleophilic site on DNA or proteins, leading to the formation of covalent adducts. nih.gov
The mechanism of acid-catalyzed epoxide ring-opening has characteristics of both SN1 and SN2 reactions. libretexts.org The process begins with the protonation of the epoxide oxygen. youtube.com This is followed by the backside attack of a nucleophile. The regiochemistry of this attack depends on the substitution pattern of the epoxide:
If the epoxide carbons are primary or secondary, the nucleophile attacks the less substituted carbon (an SN2-like mechanism). libretexts.org
If one of the epoxide carbons is tertiary, the nucleophile preferentially attacks the more substituted (tertiary) carbon. This is because the transition state has significant SN1-like character, and the positive charge is better stabilized on the more substituted carbon. libretexts.orglibretexts.org
This mechanism invariably results in a trans configuration of the entering nucleophile and the hydroxyl group from the opened epoxide ring. libretexts.org The formation of these reactive diol epoxides and their subsequent reactions are considered key events in the initiation of chemical carcinogenesis by PAHs. nih.govnih.gov
Computational Modeling of Metabolic Transformation Pathways of Related Compounds
For anthracene, several metabolic pathways have been identified. A primary route involves the initial oxidation at the 1,2-positions, which, through the action of epoxide hydrolase, leads to the formation of trans-1,2-dihydroxy-1,2-dihydroanthracene (anthracene-1,2-dihydrodiol). nih.gov This dihydrodiol is a precursor to the corresponding diol epoxide.
Alternative pathways also exist. For example, microbial degradation of anthracene can proceed through initial dioxygenation at the 1,2-positions or through oxidation at the 9,10-positions to form 9,10-anthraquinone. researchgate.net These pathways lead to a series of intermediates that are eventually funneled into central metabolic cycles like the TCA cycle. researchgate.net Physiologically based pharmacokinetic (PBPK) models can be developed to simulate these competing pathways and predict the internal dosimetry of different metabolites, which is crucial for risk assessment, especially in the context of exposure to complex mixtures of PAHs. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Selectivity and Sustainability
Traditional methods for synthesizing anthracene (B1667546) scaffolds often grapple with challenges such as low selectivity and the need for harsh reaction conditions. researchgate.netfrontiersin.org However, recent breakthroughs in transition metal-catalyzed reactions are paving the way for more efficient and versatile synthetic approaches. researchgate.netfrontiersin.org Future research will likely focus on the following areas:
Transition Metal Catalysis: Methodologies employing transition metal catalysts like palladium, zinc, and rhodium have demonstrated the ability to facilitate novel synthetic pathways and the selective formation of substituted anthracenes through cross-coupling reactions. researchgate.netfrontiersin.org The development of new catalyst systems will continue to be a major thrust.
Greener Methodologies: A significant shift towards more environmentally benign synthetic strategies is anticipated. This includes a focus on minimizing waste, reducing the use of toxic reagents, and employing more sustainable reaction conditions. researchgate.netfrontiersin.org
Ligand Development: Ligands, such as phosphines and N-heterocyclic carbenes (NHCs), play a crucial role in enhancing the efficiency and selectivity of metal-catalyzed reactions. frontiersin.orgnih.gov The design and synthesis of novel ligands tailored for specific transformations of anthracene diacetates will be a key area of exploration.
| Catalyst System | Key Advantages |
| Palladium-based | High efficiency in cross-coupling reactions for C-C bond formation. |
| Zinc-based | Useful for specific aryl-aryl couplings. frontiersin.org |
| Rhodium/Iridium-based | Enable novel synthetic pathways and selective functionalization. researchgate.netfrontiersin.org |
Exploration of New Catalytic Applications of Anthracene Diacetate-Derived Ligands
The anthracene framework, with its distinct electronic characteristics, serves as a valuable building block for the creation of advanced materials. researchgate.netfrontiersin.org Ligands derived from anthracene diacetate have the potential to modulate the reactivity and selectivity of metal catalysts. nih.gov
Future research is expected to delve into:
Luminescent Coordination Polymers: Anthracene-based ligands are being explored for the synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in molecular sensing and light-emitting devices. researchgate.net
Photocatalysis: The strong absorption of anthracene in the UV-Vis region makes it a promising component for photocatalytic systems. nih.govrsc.org Research into new anthracene-based MOFs for applications like CO2 reduction is an active area. rsc.org
Stereoselective Catalysis: The rigid anthracene scaffold can be functionalized to create chiral ligands for asymmetric catalysis. Recent computational studies have explored the use of an anthracene-thiolate-ligated ruthenium complex for Z-selective cross-metathesis, highlighting the potential for designing catalysts that control the stereochemistry of reaction products. acs.org
Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships
Data-driven modeling and computational chemistry are becoming indispensable tools in modern chemical research. mit.edu For anthracene diacetates and their derivatives, these approaches can accelerate the discovery and optimization of new materials and reactions.
Key future directions include:
Predictive Reactivity Models: The development of models that can accurately predict reaction outcomes, such as yield and selectivity, will be a major focus. mit.edu These models rely on large datasets and can help in the in silico evaluation of hypothetical reaction conditions and substrates. mit.edu
Structure-Property Relationships: Computational methods, such as Density Functional Theory (DFT), can be used to understand the relationship between the molecular structure of anthracene derivatives and their electronic and photophysical properties. acs.org This understanding is crucial for designing materials with tailored functionalities.
Mechanistic Insights: Computational studies can provide detailed insights into reaction mechanisms, as demonstrated by the investigation of a ruthenium-based catalyst with an anthracene-9-thiolate ligand. acs.org This knowledge is vital for the rational design of more efficient catalysts.
Integration of Anthracene Diacetates in Multi-Component Functional Systems
Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules with diverse functionalities in a single step. nih.gov The integration of anthracene diacetates into such systems opens up possibilities for creating novel functional materials.
Areas ripe for exploration include:
Diversity-Oriented Synthesis: MCRs enable the rapid generation of large and diverse libraries of compounds. nih.gov Applying this approach to anthracene diacetates could lead to the discovery of new materials for applications in organic electronics and photonics. nih.gov
Functional π-Systems: The synthesis of functional π-systems, or chromophores, is a key area where MCRs can make a significant impact. nih.gov By incorporating the anthracene core, it may be possible to create novel dyes and fluorophores with unique photophysical properties. nih.gov
Supramolecular Chemistry: The planar structure of anthracene facilitates π-π stacking interactions, which are important for self-assembly processes. frontiersin.org The design of anthracene diacetate derivatives that can form well-defined supramolecular architectures is a promising avenue for creating new functional materials.
Methodological Advancements in Analytical Characterization of Complex Derivatives
As the complexity of synthesized anthracene derivatives grows, so does the need for advanced analytical techniques to fully characterize their structure and properties.
Future research will likely focus on:
Advanced Spectroscopic Techniques: The development and application of sophisticated NMR and mass spectrometry techniques will be crucial for the unambiguous structural elucidation of complex anthracene derivatives.
In-situ and Operando Characterization: To understand the behavior of anthracene-based materials in devices and during catalytic reactions, there is a growing need for analytical methods that can probe their properties under working conditions.
Correlative Techniques: Combining multiple analytical techniques to gain a more complete picture of the structure, morphology, and properties of these materials will be increasingly important.
Q & A
Q. What quality control protocols ensure reproducibility in synthetic batches?
Q. How to design controlled experiments assessing the compound’s phototoxicity in environmental models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
